N-[(1-Aminocycloheptyl)methyl]-1-tert-butyl-5-methylpyrazole-3-carboxamide;hydrochloride
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Overview
Description
N-[(1-Aminocycloheptyl)methyl]-1-tert-butyl-5-methylpyrazole-3-carboxamide;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrazole ring, a cycloheptyl group, and a tert-butyl group, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-Aminocycloheptyl)methyl]-1-tert-butyl-5-methylpyrazole-3-carboxamide;hydrochloride typically involves multiple steps, starting with the preparation of the pyrazole ring. This can be achieved through the reaction of hydrazine with a β-diketone under acidic conditions. The cycloheptyl group is introduced via a nucleophilic substitution reaction, where a suitable cycloheptyl halide reacts with the pyrazole derivative. The tert-butyl group is often introduced through alkylation reactions using tert-butyl halides.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are selected to enhance the reaction rate and selectivity. The final product is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-[(1-Aminocycloheptyl)methyl]-1-tert-butyl-5-methylpyrazole-3-carboxamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
N-[(1-Aminocycloheptyl)methyl]-1-tert-butyl-5-methylpyrazole-3-carboxamide;hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(1-Aminocycloheptyl)methyl]-1-tert-butyl-5-methylpyrazole-3-carboxamide;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[(1-Aminocyclohexyl)methyl]-1-tert-butyl-5-methylpyrazole-3-carboxamide
- N-[(1-Aminocyclooctyl)methyl]-1-tert-butyl-5-methylpyrazole-3-carboxamide
Uniqueness
N-[(1-Aminocycloheptyl)methyl]-1-tert-butyl-5-methylpyrazole-3-carboxamide;hydrochloride is unique due to its specific cycloheptyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for specialized applications.
Properties
IUPAC Name |
N-[(1-aminocycloheptyl)methyl]-1-tert-butyl-5-methylpyrazole-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N4O.ClH/c1-13-11-14(20-21(13)16(2,3)4)15(22)19-12-17(18)9-7-5-6-8-10-17;/h11H,5-10,12,18H2,1-4H3,(H,19,22);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFKJTQAYXQDESE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(C)(C)C)C(=O)NCC2(CCCCCC2)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H31ClN4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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